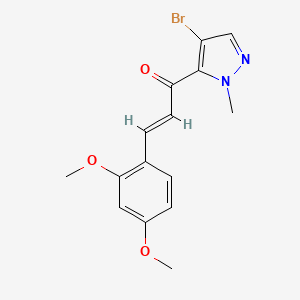
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one, also known as BR-DIM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BR-DIM is a derivative of curcumin, a natural compound found in turmeric, and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one involves the modulation of various signaling pathways. It has been shown to inhibit the activation of NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one also induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. Furthermore, 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been found to inhibit the activity of various enzymes involved in carcinogenesis, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to exert its effects on various biochemical and physiological processes. It has been found to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one also inhibits the activity of COX-2 and iNOS, which are enzymes involved in the production of inflammatory mediators. Additionally, 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has also been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, one limitation of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one is that it has not been extensively studied in vivo, and its efficacy and safety in animal models and humans are yet to be determined.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one. One potential application of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one is in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another potential application is in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, the safety and efficacy of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one in animal models and humans need to be further investigated.
Synthesemethoden
The synthesis of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one involves the reaction of 4-bromo-1-methyl-1H-pyrazol-5-amine with 2,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization with acetylacetone. The resulting product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has also been found to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromo-2-methylpyrazol-3-yl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-18-15(12(16)9-17-18)13(19)7-5-10-4-6-11(20-2)8-14(10)21-3/h4-9H,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJXWPIZJISPPD-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Br)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5485184.png)
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5485201.png)
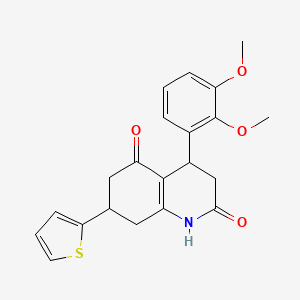
![2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5485211.png)
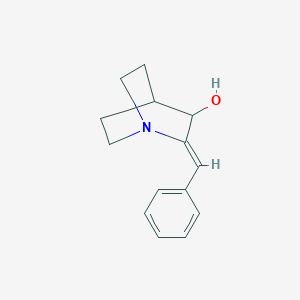
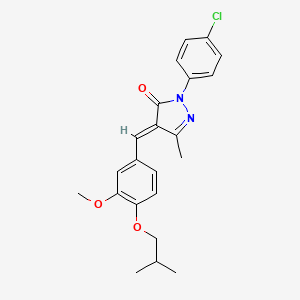
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-4-methoxy-3,5-dimethylbenzamide](/img/structure/B5485247.png)
![N~1~-methyl-N~2~-({3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetyl)glycinamide](/img/structure/B5485252.png)

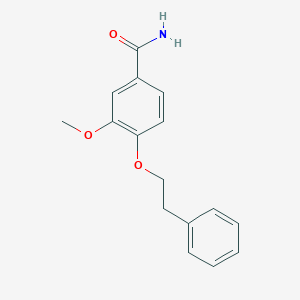
![1-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B5485279.png)
![(3R*,3aR*,7aR*)-1-(2-fluoro-6-methoxybenzoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5485285.png)
![3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5485300.png)
![4-[2-(2-hydroxy-4-oxo-4-phenyl-2-butenoyl)hydrazino]benzoic acid](/img/structure/B5485313.png)